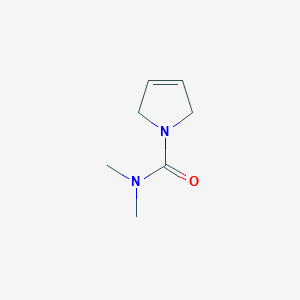

N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide

Description

BenchChem offers high-quality N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2,5-dihydropyrrole-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-8(2)7(10)9-5-3-4-6-9/h3-4H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIUMUIDBLQHHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CC=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Methodological Framework for Elucidating the Mechanism of Action of Novel Bioactive Compounds: A Case Study Approach for N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide

An In-Depth Technical Guide

Abstract: The elucidation of a small molecule's mechanism of action (MoA) is a cornerstone of modern drug discovery and chemical biology. It provides the critical link between chemical structure and biological effect, enabling rational optimization, prediction of on- and off-target effects, and the development of safer, more effective therapeutics. This guide addresses the challenge of MoA determination when faced with a novel or uncharacterized compound, such as N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide. Public domain information on the biological activity of this specific pyrrole derivative is scarce. Therefore, this document presents a comprehensive, methodological framework for systematically dissecting the MoA of such a compound from initial phenotypic observation to final target validation. We will outline a multi-pronged strategy integrating cell-based phenotypic screening, advanced proteomics-based target identification, and genetic validation techniques. Each section provides not only detailed, actionable protocols but also the strategic rationale behind experimental choices, empowering researchers to build a robust, evidence-based understanding of a compound's biological function.

Part 1: The Starting Point: Unbiased Phenotypic Screening

Causality in Method Selection: Why High-Content Screening?

Experimental Protocol 1: High-Content Phenotypic Profiling (Cell Painting)

This protocol outlines a workflow for assessing the phenotypic impact of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide on a human cell line (e.g., U-2 OS).

-

Cell Plating: Seed U-2 OS cells in optically clear 384-well microplates at a density that ensures they are in a sub-confluent, log-growth phase at the time of imaging (e.g., 1,000 cells/well). Incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide (e.g., from 10 nM to 100 µM). Add the compound to the cells, including appropriate controls: a negative control (DMSO vehicle) and a positive control with a known MoA (e.g., Paclitaxel). Incubate for a predetermined period (e.g., 24 or 48 hours).

-

Cell Staining:

-

Fix the cells using 4% paraformaldehyde in PBS.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Stain the cells with a cocktail of fluorescent dyes. A typical combination includes:

-

Hoechst 33342 (Nuclei)

-

Phalloidin-Alexa Fluor 488 (Actin Cytoskeleton)

-

MitoTracker Red CMXRos (Mitochondria)

-

WGA-Alexa Fluor 555 (Golgi/Plasma Membrane)

-

SYTO 14 Green (Nucleoli)

-

Concanavalin A-Alexa Fluor 647 (Endoplasmic Reticulum)

-

-

-

Image Acquisition: Use a high-content automated imaging system to capture images from multiple channels for each well.

-

Image and Data Analysis:

-

Utilize image analysis software (e.g., CellProfiler) to segment cells and extract hundreds of quantitative features (e.g., nuclear size, mitochondrial texture, actin fiber intensity).

-

Compare the feature vector of compound-treated cells to the vehicle control.

-

Use statistical analysis and machine learning to cluster the phenotypic profile of the test compound with profiles from a reference library of compounds with known MoAs (e.g., The Connectivity Map).[4] A match suggests a similar mechanism of action.

-

Part 2: Target Deconvolution: Identifying the Molecular Binding Partner

Following the generation of a phenotypic hypothesis, the next critical phase is to identify the specific molecular target(s) of the compound. This process, known as target deconvolution or target identification, is essential for validating the hypothesis and understanding the direct biochemical interaction driving the biological effect.[5][6][7] Employing multiple, orthogonal methods is crucial to increase confidence in putative targets and mitigate the risk of method-specific artifacts.

Method A: Affinity-Based Target Identification

This strategy uses an immobilized version of the bioactive compound to "fish" for its binding partners from a complex biological sample, such as a cell lysate.[8]

-

Affinity Probe Synthesis:

-

Causality: A crucial prerequisite is a Structure-Activity Relationship (SAR) study to identify a position on N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide where a linker can be attached without abolishing its biological activity. This ensures the immobilized probe retains its target-binding capability.

-

Synthesize a derivative of the compound with a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).

-

Covalently couple the probe to an activated solid support (e.g., NHS-activated Sepharose beads).

-

-

Lysate Preparation: Prepare a native protein lysate from the relevant cell line or tissue.

-

Affinity Pulldown:

-

Incubate the lysate with the compound-conjugated beads.

-

Control: In parallel, incubate the lysate with control beads (no compound) to identify non-specific binders. A superior control involves co-incubation with an excess of the free, unmodified compound, which will competitively elute true binding partners.

-

-

Washing and Elution: Wash the beads extensively with buffer to remove non-specifically bound proteins. Elute the specifically bound proteins, often using a denaturant (e.g., SDS-PAGE sample buffer).

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the protein lists from the experimental and control pulldowns. Genuine targets should be significantly enriched in the experimental sample and depleted in the competitive elution control.

Method B: Label-Free, Biophysical Target Identification

These methods overcome a key limitation of affinity chromatography as they do not require chemical modification of the compound. They work on the principle that a compound binding to its target protein alters the protein's biophysical properties, such as its thermal stability or susceptibility to proteolysis.[9]

-

Sample Preparation: Treat intact cells or cell lysate with either the compound or vehicle control.

-

Thermal Challenge: Aliquot the samples and heat them across a temperature gradient (e.g., 37°C to 70°C) for a short period (e.g., 3 minutes).

-

Separation: Cool the samples and centrifuge to pellet the aggregated, denatured proteins.

-

Quantification: Collect the supernatant containing the soluble, non-denatured proteins. Quantify the amount of a specific protein of interest at each temperature using Western blotting or, for a proteome-wide scale (Thermal Proteome Profiling), by mass spectrometry.

-

Data Analysis: A binding event is detected as a shift in the melting curve. A target protein will be stabilized by the compound, remaining soluble at higher temperatures compared to the vehicle control.

Data Presentation: Summarizing Target Candidates

Quantitative data from proteomic experiments should be summarized to prioritize candidates for validation.

| Protein ID | Gene Name | AC-MS Fold Enrichment | CETSA ΔTm (°C) | p-value | Priority |

| P12345 | TargetX | 15.2 | +5.8 | < 0.001 | High |

| Q67890 | ProteinY | 12.5 | Not Detected | < 0.01 | Medium |

| P54321 | ProteinZ | Not Enriched | +4.1 | < 0.01 | High |

Part 3: Target Validation and Pathway Elucidation

Identifying a protein that binds to a compound is not sufficient proof of its role in the MoA. The functional relevance of this interaction must be rigorously validated.[7][10] The central question to answer is: Does modulating this specific target protein recapitulate the phenotype observed with compound treatment?

Experimental Protocol 4: Genetic Validation via CRISPR/Cas9 Knockout

This protocol provides a definitive test of target engagement by removing the target protein from the cell.

-

gRNA Design & Cloning: Design and clone two or more unique guide RNAs (gRNAs) targeting the gene of the candidate protein into a Cas9-expressing lentiviral vector.

-

Viral Production & Transduction: Produce lentivirus and transduce the cell line used in the initial phenotypic screen.

-

Selection & Clonal Isolation: Select for transduced cells (e.g., using puromycin) and isolate single-cell clones.

-

Knockout Confirmation: Expand the clones and confirm successful gene knockout at the DNA (sequencing), RNA (qRT-PCR), and protein (Western blot) levels.

-

Phenotypic Re-evaluation:

-

Recapitulation: Assess if the knockout cells, in the absence of the compound, display the same phenotype observed in wild-type cells treated with the compound. A match strongly suggests the target is a negative regulator (e.g., an inhibitor) of a pathway.

-

Resistance: Treat the knockout cells with the compound. If the target is required for the compound's activity, the knockout cells should be resistant to its effects. This is the most compelling evidence for a direct on-target mechanism.[11]

-

Experimental Protocol 5: In Vitro Biochemical Confirmation

If the validated target is an enzyme or receptor, a direct functional assay is required to characterize the interaction.

-

Protein Expression & Purification: Express and purify the recombinant target protein.

-

Binding Assay: Quantify the direct binding affinity (KD) between the compound and the purified protein using a biophysical method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

-

Functional Assay:

-

If an enzyme: Perform an enzyme activity assay in the presence of varying concentrations of the compound to determine if it acts as an inhibitor (calculating IC₅₀) or an activator.

-

If a receptor: Perform a radioligand binding assay or a functional cell-based reporter assay to determine if the compound is an agonist, antagonist, or allosteric modulator.

-

Pathway Elucidation

With a validated target, the final step is to map its position within the broader cellular signaling network. Techniques like RNA-sequencing or phosphoproteomics can be used to compare the global transcriptional or signaling changes induced by the compound versus those induced by the genetic knockout of the target. Overlapping signatures provide high-confidence mapping of the downstream pathways being modulated.

Conclusion

The process of elucidating the mechanism of action for a novel compound like N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide is a systematic, multi-disciplinary endeavor. It begins with broad, unbiased observation and progressively narrows its focus through layers of rigorous experimentation. By integrating high-content phenotypic profiling, orthogonal target identification methods, and definitive genetic and biochemical validation, researchers can build a high-confidence model of a compound's MoA. This structured approach not only deciphers the specific biology modulated by a single molecule but also provides the foundational knowledge required for its advancement as a chemical probe or a therapeutic candidate.

References

-

Technology Networks. (2022, June 30). Phenotypic Versus Target-Based Screening for Drug Discovery. Available from: [Link]

-

Isgut, M., et al. (2024, September 10). Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. Available from: [Link]

-

Yoshida, M., et al. (2018, October 21). Recent advances in target identification of bioactive natural products. Taylor & Francis Online. Available from: [Link]

-

Creative Biolabs. Natural Bioactive Compound Target Identification. Available from: [Link]

-

Biobide. Phenotypic Screening for Drug Discovery. Available from: [Link]

-

Request PDF. Recent advances in target identification of bioactive natural products. Available from: [Link]

-

ResearchGate. (2025, September 23). (PDF) Target-based vs phenotypic drug discovery: opportunities and challenges with evidence-based application. Available from: [Link]

-

Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature. Available from: [Link]

-

Broad Institute. Mechanism of Action: discover your small molecule's interactions and targets. Available from: [Link]

-

Chen, Y., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules. Available from: [Link]

-

MDPI. (2020, July 20). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Available from: [Link]

-

News-Medical.Net. (2024, September 6). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Available from: [Link]

Sources

- 1. technologynetworks.com [technologynetworks.com]

- 2. blog.biobide.com [blog.biobide.com]

- 3. Recent Successes in AI Phenotypic Drug Discovery and ML/AI [ardigen.com]

- 4. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

Technical Whitepaper: CAS 260412-73-5 (N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide) in Advanced Drug Discovery

Executive Summary

In the landscape of modern targeted therapeutics, the architectural rigidity and vector projection of small-molecule scaffolds dictate their success in engaging complex protein targets. CAS 260412-73-5 , chemically identified as N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide, has emerged as a critical intermediate and structural core in the synthesis of highly specific enzyme inhibitors. As a conformationally restricted 3-pyrroline derivative, it serves as a foundational building block for synthesizing allosteric inhibitors of the Kinesin Spindle Protein (KSP, also known as Eg5 or KIF11), a motor protein essential for mitotic spindle assembly and a prime target in oncology[1].

This technical guide provides a comprehensive analysis of the physicochemical properties, mechanistic utility, and validated synthetic workflows associated with this vital pyrroline scaffold.

Physicochemical & Structural Profiling

Understanding the baseline metrics of CAS 260412-73-5 is essential for predicting its behavior in multi-step synthetic campaigns. The presence of the N,N-dimethylcarboxamide moiety imparts unique solubility and stability profiles compared to traditional carbamate-protected pyrrolines.

| Property | Value |

| Chemical Name | N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide |

| CAS Registry Number | 260412-73-5 |

| Molecular Formula | C7H12N2O[2] |

| Molecular Weight | 140.18 g/mol [3] |

| MDL Number | MFCD18828730[3] |

| Typical Commercial Purity | ≥ 97.00%[3] |

| Structural Class | 3-Pyrroline / Urea derivative |

Mechanistic Rationale in Scaffold Design

As a Senior Application Scientist, it is crucial to understand why this specific scaffold is selected over simpler acyclic amines or saturated pyrrolidines. The utility of CAS 260412-73-5 is driven by three causal factors:

-

Conformational Restriction: The 2,5-dihydro-1H-pyrrole (3-pyrroline) ring contains an endocyclic double bond that enforces a near-planar geometry across the C2-C3-C4-C5 axis. This rigidity reduces the entropic penalty upon binding to a target protein, specifically orienting subsequent substituents (added at the C3/C4 positions) into precise vectors required to engage the allosteric pockets of KSP[1].

-

Urea Stability vs. Carbamate Lability: The N,N-dimethylcarboxamide group functions as a highly stable urea. Unlike Boc or Cbz protecting groups, which are susceptible to cleavage under strong acidic or reductive conditions respectively, the dimethyl urea is highly robust. This allows chemists to perform aggressive downstream functionalizations (e.g., strong base-mediated enolization or transition-metal catalysis) without premature deprotection.

-

Hydrogen Bond Acceptor Dynamics: The carbonyl oxygen of the carboxamide group acts as a potent, directional hydrogen-bond acceptor. In the context of KSP inhibitors, this moiety frequently engages in critical hydrogen bonding with the protein backbone (e.g., Glu116 or Gly117 in the Eg5 motor domain), anchoring the inhibitor within the binding cleft[4].

Pathway Dynamics: Targeting Kinesin Spindle Protein (Eg5)

Derivatives of CAS 260412-73-5 are predominantly utilized to arrest the cell cycle during mitosis. KSP is an essential microtubule-based motor protein that transduces chemical energy from ATP hydrolysis into mechanical force, driving centrosome separation[4]. When a pyrroline-derived inhibitor binds to the allosteric site of KSP, it locks the enzyme in a state that prevents ADP release, thereby halting motor function. This leads to the formation of monopolar spindles, prometaphase arrest, and ultimately, programmed cell death[1].

Mechanism of action for KSP (Eg5) inhibitors derived from the 3-pyrroline scaffold.

Advanced Synthetic Protocol: Functionalizing the Pyrroline Core

To transform CAS 260412-73-5 into a biologically active KSP inhibitor, the core must be functionalized. A highly reliable, self-validating method involves the conversion of an oxidized derivative into a vinyl triflate, followed by a Palladium-catalyzed Suzuki-Miyaura cross-coupling to install complex aryl groups (e.g., 2,5-difluorophenyl)[1].

Step-by-step workflow for the Pd-catalyzed functionalization of the pyrroline core.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To couple a functionalized aryl boronic acid to the pyrroline core, establishing the steric bulk required for KSP allosteric pocket binding.

Reagents & Causality:

-

Substrate: Pyrroline-derived vinyl triflate (0.5 mmol).

-

Coupling Partner: 2,5-difluorophenylboronic acid (0.75 mmol, 1.5 eq). Excess is used to account for competitive protodeboronation.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.025 mmol, 5 mol%). Chosen for its robust performance in coupling electron-deficient vinyl triflates.

-

Base: Sodium Carbonate (Na2CO3) 2M aqueous solution (1.5 mmol, 3 eq). A mild base is selected to activate the boronic acid into a reactive boronate complex without hydrolyzing the dimethylcarboxamide core.

-

Solvent: Toluene/Ethanol (4:1, v/v, 5 mL). Toluene provides the necessary boiling point for the catalytic cycle, while ethanol acts as a phase-transfer agent to solubilize the aqueous base.

Step-by-Step Methodology (Self-Validating System):

-

Degassing (Critical Step): Charge a flame-dried Schlenk flask with the vinyl triflate, boronic acid, and Pd(PPh3)4. Add the Toluene/Ethanol solvent mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

-

Reaction Initiation: Add the degassed 2M Na2CO3 solution via syringe. Heat the biphasic mixture to 85°C under an Argon atmosphere with vigorous stirring (800 rpm) to ensure optimal interfacial mass transfer.

-

In-Process Control (IPC) & Self-Validation: After 2 hours, withdraw a 20 µL aliquot. Quench into 500 µL of Ethyl Acetate and 500 µL of water. Vortex and sample the upper organic layer for LC-MS analysis. Validation check: The reaction is deemed complete when the triflate mass peak is entirely consumed and replaced by the desired product mass (M+H). If intermediate palladium adducts are seen, catalyst poisoning has occurred.

-

Aqueous Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and partition with Deionized Water (10 mL). Extract the aqueous layer twice more with Ethyl Acetate (2 x 10 mL).

-

Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-30% EtOAc in Hexanes).

-

Final Validation: Confirm the structure and purity (>95%) of the functionalized pyrroline via 1H-NMR (monitoring the disappearance of the triflate-associated alkene proton shift) and quantitative HPLC.

Conclusion

CAS 260412-73-5 is far more than a simple chemical intermediate; it is a highly engineered structural vector. By combining the conformational rigidity of the 3-pyrroline ring with the chemical stability and hydrogen-bonding capacity of an N,N-dimethylcarboxamide group, it provides an optimal foundation for modern drug discovery. As demonstrated in the synthesis of KSP/Eg5 inhibitors, mastering the functionalization of this core enables the development of potent therapeutics capable of arresting the cell cycle and inducing apoptosis in targeted cancer cells.

References

- Source: google.

-

N-(N,N-Dimethylaminocarbonyl)-3-pyrroline CAS 260412-73-5 Source: watson-int.com URL:[Link]

-

products - Coolpharm Source: coolpharm.com URL:[Link]

Sources

A Technical Guide to the Structural Elucidation of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide

Introduction

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide, a substituted 3-pyrroline derivative, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. The pyrrolidine and pyrroline scaffolds are prevalent in numerous bioactive natural products and synthetic pharmaceuticals.[1][2] The precise arrangement of atoms and functional groups within this molecule dictates its physicochemical properties, biological activity, and metabolic fate. Therefore, a multi-faceted analytical approach is imperative for its complete characterization.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

The first step in any structure elucidation is to determine the molecular formula, which in turn reveals the degree of unsaturation (DoU). The DoU is a critical piece of information, indicating the total number of rings and/or multiple bonds within the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry, typically using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, provides a highly accurate mass measurement of the molecular ion. For N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide (C₇H₁₂N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated.

-

Expected [M+H]⁺: 141.1022 g/mol

The experimentally observed mass from HRMS would be compared to the theoretical masses of all plausible elemental compositions within a narrow mass tolerance window (typically <5 ppm). A close match confirms the molecular formula as C₇H₁₂N₂O.

Degree of Unsaturation (DoU) Calculation: The DoU is calculated using the formula: DoU = C + 1 - (H/2) - (X/2) + (N/2) For C₇H₁₂N₂O: DoU = 7 + 1 - (12/2) + (2/2) = 8 - 6 + 1 = 3

A DoU of 3 indicates the presence of three rings and/or double/triple bonds. In the proposed structure, this is accounted for by one ring and two double bonds (one C=C and one C=O).

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. For N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide, the key functional groups are a tertiary amide and a carbon-carbon double bond within a five-membered ring.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| ~3100-3000 | =C-H stretch | Alkene | Medium |

| ~2950-2850 | C-H stretch | Alkane (CH₂, CH₃) | Medium-Strong |

| ~1670-1630 | C=O stretch | Tertiary Amide | Strong |

| ~1650 | C=C stretch | Alkene | Medium-Weak |

| ~1450 | C-H bend | Alkane (CH₂, CH₃) | Medium |

| ~1250 | C-N stretch | Amide/Amine | Medium |

The most diagnostic peak would be the strong absorption in the 1670-1630 cm⁻¹ region, which is characteristic of a tertiary amide carbonyl group.[3][4] Its position at a lower frequency compared to ketones or esters is due to the resonance delocalization of the nitrogen lone pair, which imparts more single-bond character to the C=O bond.[4] The absence of N-H stretching bands in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amide.[5][6]

Part 3: Unraveling the Connectivity - A Multi-dimensional NMR Approach

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and spatial proximity of atoms.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~5.8 | Singlet (s) or narrow multiplet | 2H | Vinylic Protons (H3, H4) |

| b | ~4.1 | Singlet (s) or narrow multiplet | 4H | Allylic Protons (H2, H5) |

| c | ~2.9 | Singlet (s) | 6H | N,N-dimethyl Protons |

-

Causality: The vinylic protons (a ) are expected to be downfield due to the deshielding effect of the double bond. Their chemical equivalence leads to a singlet or a very narrow multiplet. The allylic protons (b ) are adjacent to both the double bond and the electron-withdrawing amide nitrogen, shifting them downfield to around 4.1 ppm. These protons are also chemically equivalent, resulting in a singlet or narrow multiplet. The six protons of the two methyl groups (c ) are equivalent and appear as a sharp singlet, deshielded by the adjacent carbonyl group.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum indicates the number of unique carbon environments.

| Label | Chemical Shift (δ, ppm) | Assignment |

| d | ~165 | C=O (Amide Carbonyl) |

| e | ~128 | C=C (Vinylic Carbons) |

| f | ~55 | C-N (Allylic Carbons) |

| g | ~38 | N-CH₃ (Methyl Carbons) |

-

Causality: The amide carbonyl carbon (d ) is highly deshielded and appears furthest downfield. The two vinylic carbons (e ) are in the typical alkene region. The two sp³ carbons of the pyrroline ring (f ) are shifted downfield due to their attachment to the nitrogen atom. The two methyl carbons (g ) attached to the amide nitrogen appear in the aliphatic region.

2D NMR for Unambiguous Connectivity

While 1D NMR provides a strong foundation, 2D NMR experiments are essential to definitively piece the molecular puzzle together.

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this molecule, the COSY spectrum is predicted to be simple, potentially showing a weak correlation between the allylic protons (b ) and the vinylic protons (a ), confirming their proximity in the ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon.

Predicted HSQC Correlations:

Proton (δ, ppm) Correlated Carbon (δ, ppm) ~5.8 (a ) ~128 (e ) ~4.1 (b ) ~55 (f ) | ~2.9 (c ) | ~38 (g ) |

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule, as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the connection of all the molecular fragments.

Predicted Key HMBC Correlations:

Proton Correlated Carbons (2-3 bonds away) Significance N,N-dimethyl (c) Amide Carbonyl (d) Confirms the dimethylamino group is attached to the carbonyl carbon. Allylic (b) Amide Carbonyl (d) Crucial correlation that links the pyrroline ring to the carboxamide group via the nitrogen atom. Allylic (b) Vinylic (e) Confirms the connectivity within the pyrroline ring. | Vinylic (a) | Allylic (f) | Confirms the connectivity within the pyrroline ring. |

The HMBC correlations provide the self-validating system required for trustworthy structure assignment. The link between the N,N-dimethyl protons and the carbonyl carbon, and especially the link between the allylic ring protons and the same carbonyl carbon, unambiguously establishes the N,N-Dimethyl-carboxamide moiety is attached to the nitrogen of the 2,5-dihydro-1H-pyrrole ring.

Part 4: Confirmation and Fragmentation Analysis via Mass Spectrometry (MS)

Mass spectrometry not only confirms the molecular weight but also provides structural information through the analysis of fragmentation patterns.

Predicted Fragmentation Pattern (Electron Ionization - EI-MS):

-

Molecular Ion (M⁺˙): m/z 140. A clear molecular ion peak should be observed.

-

Key Fragments:

-

m/z 96: [M - C₂H₆N]⁺˙. Loss of the dimethylamino radical.

-

m/z 70: [M - (CH₃)₂NCO]⁺. This is a very characteristic fragment corresponding to the 2,5-dihydro-1H-pyrrole cation, resulting from the cleavage of the N-C(O) bond.

-

m/z 44: [(CH₃)₂N]⁺. The dimethylamino cation.

-

The presence of a prominent fragment at m/z 70 would be strong evidence for the 2,5-dihydro-1H-pyrrole core.

Part 5: Integrated Workflow and Protocols

Structure Elucidation Workflow Diagram

Caption: Integrated workflow for the structure elucidation of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide.

Experimental Protocols

1. High-Resolution Mass Spectrometry (HRMS)

-

Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.

-

Dilute the stock solution to ~1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Perform data analysis using the instrument's software to determine the accurate mass of the [M+H]⁺ ion and calculate the elemental composition.

2. Infrared (IR) Spectroscopy

-

Place a small amount of the neat sample (if liquid) or a KBr pellet of the sample (if solid) onto the ATR crystal of an FTIR spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Process the spectrum to identify the wavenumbers of key absorption bands.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the following spectra on a 500 MHz NMR spectrometer:

-

¹H NMR: Standard proton experiment.

-

¹³C NMR: Standard proton-decoupled carbon experiment.

-

COSY: Gradient-selected COSY experiment.

-

HSQC: Gradient-selected, sensitivity-enhanced HSQC experiment optimized for ¹JCH ≈ 145 Hz.

-

HMBC: Gradient-selected HMBC experiment optimized for long-range couplings of 8 Hz.

-

-

Process and analyze all spectra using appropriate NMR software.

Conclusion

The structure of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide can be unequivocally confirmed through a systematic and integrated analytical strategy. High-resolution mass spectrometry establishes the molecular formula, while IR spectroscopy provides initial evidence of the key tertiary amide functional group. The core of the elucidation lies in the comprehensive suite of NMR experiments. ¹H and ¹³C NMR provide the fundamental framework, which is then definitively assembled using 2D techniques. Specifically, the HMBC experiment is paramount, as it provides the unambiguous long-range correlations that connect the N,N-dimethyl groups to the carbonyl carbon and, crucially, the pyrroline ring to the carboxamide moiety. Finally, mass spectrometry fragmentation patterns corroborate the proposed structure. This multi-technique, self-validating approach ensures the highest level of scientific confidence in the final structural assignment, a critical requirement for any further research or development activities.

References

-

Venkatachalam, C. M., & Krimm, S. (1969). Infrared spectroscopic studies of amides and anilides. In Proceedings of the Indian Academy of Sciences - Section A (Vol. 69, No. 1, pp. 1-13). Springer India. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (PART-6, PPT-12). Retrieved from [Link]

-

Valicenti, A. J., Heimermann, W. H., & Holman, R. T. (1981). Mass spectrometric location of triple bonds in fatty acids and fragmentation mechanisms of N-acylpyrrolidines. The Journal of Organic Chemistry, 46(12), 2509–2513. [Link]

-

Duffield, A. M., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXXIV. A Study of the Fragmentation of N-Acylpyrrolidines. Journal of the American Chemical Society, 87(20), 4554–4561. [Link]

-

Chemistry Steps. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

Barnathan, G., Doumenq, P., & Vacelet, J. (2003). Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides). ResearchGate. Retrieved from [Link]

-

Onoabedje, E. A., Ibezim, A., Okoro, U. C., & Batra, S. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0243305. [Link]

-

PLOS. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE. [Link]

-

ResearchGate. (n.d.). Key HMBC (arrows) and COSY (bold lines) correlations of compounds 1 and 7-11. Retrieved from [Link]

-

Pîrnău, A., Vlase, L., & Tiperciuc, B. (2022). Revisiting Fused-Pyrrolo-1,10-Phenanthroline Derivatives: Novel Transformations and Stability Studies. Chemistry, 4(4), 1362-1378. [Link]

-

ResearchGate. (n.d.). COSY and selected HMBC correlations of compounds 1 and 2. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

PubMed. (2026, January 9). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Retrieved from [Link]

-

American Chemical Society Publications. (2026, January 8). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]

- 3. ias.ac.in [ias.ac.in]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. rockymountainlabs.com [rockymountainlabs.com]

- 6. orgchemboulder.com [orgchemboulder.com]

Physicochemical Profiling and Synthetic Utility of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide in Targeted Oncology

Executive Summary

The paradigm of targeted antimitotic drug development has increasingly shifted from broad-spectrum microtubule poisons (e.g., taxanes) to highly specific motor protein inhibitors. At the forefront of this evolution is the targeting of the Kinesin Spindle Protein (KSP, also known as Eg5)[1]. Within this niche, N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide (CAS 260412-73-5) has emerged as a critical, conformationally restricted scaffold utilized in Fragment-Based Drug Discovery (FBDD) to synthesize next-generation KSP allosteric inhibitors[2].

This technical guide dissects the physicochemical properties, structural rationale, and self-validating synthetic methodologies associated with this vital chemical building block, providing a comprehensive resource for drug development professionals.

Structural Rationale and Physicochemical Profiling

The selection of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide as a core scaffold is driven by its unique combination of geometric rigidity and metabolic stability.

-

Conformational Restriction: The 2,5-dihydro-1H-pyrrole (3-pyrroline) ring contains a rigid cis-double bond. This geometric constraint limits the conformational flexibility of the ring, ensuring that any subsequent functionalization (e.g., aryl groups added via cross-coupling) is projected into a precise 3D vector space. This pre-organization significantly reduces the entropic penalty upon binding to the target protein[2].

-

Metabolic Shielding: The N,N-dimethylcarboxamide moiety functions as a metabolic shield. By lacking hydrogen bond donors (NH protons), it resists hydrogen-atom abstraction and enzymatic degradation by amidases. Simultaneously, the carbonyl oxygen remains a potent hydrogen bond acceptor, crucial for anchoring the molecule to the protein backbone[3].

Quantitative Physicochemical Data

The following table summarizes the core properties that make this compound an ideal FBDD starting point[4].

| Property | Value | Causality / Significance in Drug Design |

| Molecular Formula | C₇H₁₂N₂O | Low molecular weight (140.18 g/mol ) allows for high ligand efficiency (LE) during fragment elaboration. |

| CAS Number | 260412-73-5 | Unique identifier for procurement and database tracking[4]. |

| Topological Polar Surface Area | ~20.3 Ų | Highly lipophilic profile ensures excellent membrane permeability for reaching intracellular mitotic targets. |

| Hydrogen Bond Donors | 0 | Absence of NH/OH groups improves metabolic stability and passive cellular diffusion. |

| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen is critical for anchoring the scaffold to the target protein's backbone via H-bonding. |

| Rotatable Bonds | 1 | High structural rigidity reduces the entropic penalty upon binding to the allosteric pocket. |

Application in Oncology: KSP (Eg5) Allosteric Inhibition

Eg5/KSP is a homotetrameric motor protein essential for centrosome separation and bipolar spindle assembly during the early stages of mitosis[1]. Inhibition of KSP leads to the formation of aberrant monopolar spindles, triggering the spindle assembly checkpoint, prolonged mitotic arrest, and ultimately, apoptosis[5].

Unlike traditional ATP-competitive inhibitors, derivatives built upon the N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide scaffold are designed to bind to a highly specific allosteric pocket located approximately 10–12 Å away from the ATP binding site[3]. This induced-fit pocket is formed by helix α2, helix α3, and the extended loop L5 [1]. Binding to the α2/loop L5/helix α3 pocket induces a distal conformational change that traps the motor domain in an ADP-bound state, preventing the nucleotide exchange required for motor stepping along the microtubule[3].

Fig 1: Mechanism of KSP (Eg5) allosteric inhibition leading to mitotic arrest and apoptosis.

Experimental Methodologies

To ensure reproducibility and high fidelity in drug development, the following self-validating protocols detail the synthesis and downstream utilization of the scaffold.

Protocol 1: Synthesis of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide

Objective: To synthesize the core scaffold via nucleophilic acyl substitution while strictly preventing the hydrolysis of the electrophile.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask and maintain under a continuous flow of dry nitrogen.

-

Causality: Dimethylcarbamoyl chloride is highly sensitive to moisture and will rapidly hydrolyze to dimethylamine and carbon dioxide in the presence of water.

-

-

Reagent Loading: Dissolve 2,5-dihydro-1H-pyrrole (3-pyrroline, 1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

-

Causality: DCM is chosen as an aprotic solvent that provides excellent solubility for both the polar amine and the resulting urea derivative without participating in the reaction.

-

-

Base Addition: Cool the solution to 0 °C using an ice bath and add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) dropwise.

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct, keeping the 3-pyrroline nitrogen deprotonated and nucleophilic, without competing for the electrophile. The 0 °C temperature mitigates exothermic side reactions.

-

-

Electrophile Addition: Add dimethylcarbamoyl chloride (1.1 equiv) dropwise over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Causality: The basic quench neutralizes any residual acid and destroys unreacted carbamoyl chloride, ensuring a clean crude profile.

-

-

Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient) to yield the pure liquid product[4].

Protocol 2: Downstream Functionalization for KSP Inhibitors

Objective: To elaborate the core scaffold into a mature KSP inhibitor by functionalizing the rigid olefinic bond.

Methodology: The internal double bond of the 3-pyrroline ring serves as a prime synthetic handle. In the context of KSP inhibitors, this scaffold is subjected to transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) after conversion to an intermediate such as a vinyl triflate[2]. This allows for the stereospecific introduction of bulky, lipophilic groups (e.g., 2,5-difluorophenyl), which are strictly required to occupy the deep hydrophobic sub-pockets of the Eg5 loop L5 allosteric site[5].

Fig 2: Synthetic workflow for the N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide core scaffold.

Analytical Characterization Standards

To validate the structural integrity of the synthesized scaffold before downstream elaboration, the following analytical suite is mandatory:

-

¹H NMR (CDCl₃, 400 MHz): Validation requires the observation of the characteristic symmetric olefinic protons of the 3-pyrroline ring around δ 5.8 ppm, and the sharp singlet of the N,N-dimethyl groups around δ 2.8-2.9 ppm.

-

LC-MS (ESI+): The molecular ion peak [M+H]⁺ must be observed at m/z 141.1.

-

HPLC: Purity must exceed 97% (using UV detection at 210 nm, as the compound lacks extended conjugation) prior to proceeding with sensitive cross-coupling steps[4].

References

- Title: AU2003247891A1 - Mitotic kinesin binding site Source: Google Patents URL

- Title: N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide (CAS 260412-73-5)

- Title: Targeting the Kinesin Spindle Protein: Basic Principles and Clinical Implications Source: AACR Journals URL

- Title: Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation Source: Oncotarget URL

- Source: PMC (PubMed Central)

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. AU2003247891A1 - Mitotic kinesin binding site - Google Patents [patents.google.com]

- 3. Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. products [coolpharm.com]

- 5. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation | Oncotarget [oncotarget.com]

N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide Derivatives as Kinesin Spindle Protein (KSP) Inhibitors: Mechanistic Insights and Therapeutic Potential

Executive Summary

The quest for highly selective antimitotic agents has driven oncology research away from traditional microtubule-targeting drugs (taxanes and vinca alkaloids) toward motor proteins that govern mitotic spindle dynamics. Traditional tubulin poisons cause severe dose-limiting peripheral neuropathies because tubulin is essential for axonal transport in non-dividing neurons[1].

The chemical scaffold N,N-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide represents a highly potent class of second-generation antimitotic agents. Through rigorous high-throughput screening and structure-activity relationship (SAR) optimization, derivatives of this scaffold—most notably MK-0731 —have been identified as highly selective, allosteric inhibitors of the Kinesin Spindle Protein (KSP, also known as Eg5 or KIF11) [2]. This whitepaper provides an in-depth technical analysis of KSP as the primary therapeutic target for this scaffold, detailing the biochemical mechanisms, self-validating experimental workflows for target engagement, and quantitative efficacy metrics.

Primary Therapeutic Target: Kinesin Spindle Protein (KSP/Eg5)

KSP is a plus-end-directed motor protein belonging to the kinesin-5 subfamily. It is exclusively expressed in proliferating cells and is strictly required for the establishment of the bipolar mitotic spindle[1]. KSP functions as a homotetramer, cross-linking antiparallel microtubules and sliding them apart to drive centrosome separation during prometaphase.

Structural Biology and Allosteric Inhibition

Unlike ATP-competitive kinase inhibitors, N,N-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide derivatives act as non-competitive, allosteric inhibitors [3].

-

Binding Pocket: These compounds bind to a highly specific allosteric pocket formed by helix α2, loop L5, and helix α3 of the KSP motor domain.

-

Causality of Inhibition: Binding to this pocket induces a conformational shift that prevents the release of ADP from the KSP active site. By locking the motor domain in an ADP-bound state, the compound uncouples ATP hydrolysis from microtubule binding[1]. The motor protein can no longer generate the mechanical force required to slide microtubules, leading to a catastrophic failure of centrosome separation.

Mechanistic Pathway of KSP Inhibition

When KSP is inhibited by dihydropyrrole derivatives, the cell undergoes a highly predictable and terminal sequence of events. The failure of centrosomes to separate results in a "monoastral" or monopolar spindle. Because the kinetochores cannot achieve bipolar attachment, the Spindle Assembly Checkpoint (SAC) remains hyperactivated, arresting the cell in prometaphase and ultimately triggering caspase-dependent apoptosis[4].

Fig 1: Mechanistic pathway of KSP inhibition by dihydropyrrole derivatives leading to apoptosis.

Self-Validating Experimental Methodologies for Target Validation

To rigorously validate the engagement of KSP by N,N-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide derivatives, researchers must employ orthogonal biochemical and phenotypic assays. As a Senior Application Scientist, I emphasize that these protocols must be designed as self-validating systems to rule out off-target tubulin toxicity or promiscuous ATP-competitive inhibition.

Protocol 1: Microtubule-Stimulated KSP ATPase Activity Assay

Objective: Quantify the biochemical inhibition of KSP motor function via allosteric uncoupling.

-

Reagent Preparation: Reconstitute purified recombinant human KSP motor domain, polymerized bovine tubulin, and a luminescent ADP detection reagent (e.g., ADP-Glo™).

-

Reaction Assembly: Mix the KSP motor domain (1-5 nM) with polymerized microtubules (1 μM) in a buffer containing PIPES (pH 6.8), MgCl₂, and EGTA.

-

Causality: KSP's basal ATPase activity is extremely low. Microtubules stimulate this activity by ~1,000-fold. Without microtubules, the assay lacks the dynamic range to detect physiologically relevant allosteric inhibition.

-

-

Compound Incubation: Add the dihydropyrrole compound (serial dilutions from 10 μM to 0.1 nM) and pre-incubate for 15 minutes at room temperature.

-

Causality: Pre-incubation allows the compound to access and lock the allosteric site before rapid ATP turnover saturates the enzyme's conformational states.

-

-

Reaction Initiation: Add ATP (at the predetermined Km value, typically ~20 μM) to initiate hydrolysis. Incubate for 20 minutes.

-

Detection & Self-Validation: Quench the reaction and measure ADP production via luminescence.

-

Self-Validating Control: Run a parallel reaction without microtubules (Basal ATPase Assay). A true allosteric KSP inhibitor will potently inhibit the microtubule-stimulated activity but will have minimal effect on basal ATPase activity, proving it is an uncoupler rather than a non-specific protein denaturant or ATP-competitive pan-kinase inhibitor.

-

Protocol 2: Phenotypic Spindle Formation Assay (Immunofluorescence)

Objective: Confirm cellular target engagement by observing the distinct "monoastral" phenotype.

-

Cell Synchronization: Seed HeLa or HCT116 cells on fibronectin-coated coverslips. Treat with 2 mM thymidine for 18 hours, release for 9 hours, and treat again for 18 hours (Double-Thymidine Block).

-

Causality: KSP is exclusively active during mitosis. Asynchronous cultures have <5% mitotic cells, leading to poor signal-to-noise. This block synchronizes cells at the G1/S boundary; releasing them ensures a massive yield of mitotic cells for observation.

-

-

Compound Treatment: Release the cells into fresh media containing the KSP inhibitor (e.g., MK-0731 at 10 nM) for 12 hours.

-

Fixation: Fix the cells using ice-cold methanol (-20°C) for 10 minutes.

-

Causality: Methanol precipitation preserves delicate microtubule asters and centrosomal structures far better than cross-linking agents like paraformaldehyde, which can obscure tubulin epitopes.

-

-

Dual-Target Staining: Permeabilize and stain with primary antibodies against α-tubulin (microtubules) and γ-tubulin (centrosomes), followed by fluorophore-conjugated secondary antibodies. Counterstain DNA with DAPI.

-

Imaging & Self-Validation: Observe via confocal microscopy.

-

Self-Validating Control: A valid KSP inhibitor phenotype must show a single, unseparated γ-tubulin core surrounded by a radial array of α-tubulin and a ring of chromosomes. If the compound were a general tubulin poison (like paclitaxel or nocodazole), the α-tubulin staining would be diffuse or bundled without a distinct aster, directly differentiating KSP inhibition from off-target tubulin toxicity.

-

Quantitative Efficacy & Selectivity Metrics

The optimization of the N,N-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide scaffold led to the clinical candidate MK-0731. A critical aspect of this optimization was mitigating off-target liabilities. Early generation dihydropyrroles exhibited binding to the hERG potassium channel, posing cardiovascular risks[2]. The strategic incorporation of a C2-hydroxymethyl group and specific fluorination patterns (as seen in MK-0731) circumvented hERG binding while maintaining exquisite KSP selectivity and overcoming P-glycoprotein (Pgp) mediated efflux in taxane-resistant tumors[2].

Table 1: Pharmacological Profile of MK-0731 (Optimized Dihydropyrrole Derivative)

| Parameter | Value / Metric | Biological Significance |

| Primary Target | Kinesin Spindle Protein (KSP/Eg5) | Essential for bipolar spindle assembly[3]. |

| Biochemical IC₅₀ | 2.2 nM | Represents potent, low-nanomolar allosteric inhibition of KSP ATPase activity[3]. |

| Cellular EC₅₀ (A2780 Cells) | 2.7 nM | Demonstrates excellent cell permeability and induction of mitotic arrest/apoptosis[3]. |

| Target Selectivity | >20,000-fold | Highly selective against other kinesins (e.g., CENP-E, Kinesin-1), ensuring minimal off-target motor toxicity[3]. |

| hERG Binding IC₅₀ | 20.5 μM | High IC₅₀ indicates a wide safety margin against off-target cardiovascular toxicity (QT prolongation)[3]. |

| Clinical Status | Phase I Completed | Demonstrated prolonged stable disease in patients with taxane-resistant solid tumors (e.g., cervical, NSCLC, ovarian)[4]. |

References

- Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening N

- MK-0731 | KSP Inhibitor MedChemExpress

- A phase I trial of MK-0731, a Kinesin Spindle Protein (KSP)

- Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic str

- Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731)

Sources

- 1. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A phase I trial of MK-0731, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Quantification of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide

Abstract

This document provides a comprehensive guide to the quantitative analysis of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide. Recognizing the diverse needs of researchers, scientists, and drug development professionals, we present three robust analytical methods: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is detailed with step-by-step instructions, from sample preparation to data analysis. The causality behind critical experimental choices is explained to empower users to adapt and troubleshoot these methods effectively. All methodologies are presented within the framework of international regulatory guidelines to ensure data integrity and reliability.

Introduction to N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide and its Analytical Significance

N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide is a small molecule of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a dihydro-pyrrole ring and a carboxamide group, presents unique analytical challenges and opportunities. Accurate and precise quantification is paramount for pharmacokinetic studies, metabolism research, and quality control in manufacturing processes. The choice of analytical technique is dictated by the required sensitivity, selectivity, and the nature of the sample matrix.

This guide provides validated starting points for the quantification of this analyte, with the understanding that method optimization may be necessary for specific applications. The principles of method validation outlined herein are derived from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines, ensuring the generation of reliable and reproducible data.[1][2][3]

Foundational Principles: Choosing the Right Analytical Strategy

The selection of an appropriate analytical technique hinges on a clear definition of the Analytical Target Profile (ATP), a concept emphasized in the ICH Q14 guideline.[1][3] The ATP prospectively outlines the method's intended purpose and performance requirements.

Logical Workflow for Method Selection

Sources

Advanced Application Guide: N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide Scaffold in KSP/Eg5 In Vitro Assays

As a Senior Application Scientist, I have designed this guide to bridge the gap between chemical biology and phenotypic screening. The N,N-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide structure is a privileged chemical scaffold, serving as the core pharmacophore for highly potent, allosteric Kinesin Spindle Protein (KSP, also known as Eg5 or KIF11) inhibitors, such as MK-0731[1].

Unlike traditional anti-mitotics (e.g., taxanes or vinca alkaloids) that globally disrupt microtubule dynamics and cause severe neurotoxicity, pyrrole-1-carboxamide derivatives selectively target the mitotic motor protein KSP[2]. This guide details the causality, experimental design, and self-validating protocols required to robustly evaluate this scaffold in cell-based assays.

Scientific Grounding & Mechanism of Action

KSP is an ATP-dependent motor protein exclusively active during mitosis, responsible for driving centrosome separation to form the bipolar mitotic spindle[2]. The N,N-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide scaffold binds to an allosteric pocket formed by helix-α2, loop L5, and helix-α3 of the KSP motor domain[3].

The Causality of the Phenotype: Binding of the pyrrole-1-carboxamide core prevents the release of ADP, locking KSP in a microtubule-bound state. Because the centrosomes cannot separate, the cell forms a characteristic "monoastral spindle" (a star-like array of microtubules radiating from unseparated centrosomes). This triggers the Spindle Assembly Checkpoint (SAC), arresting the cell in prometaphase, which eventually culminates in apoptotic cell death[4].

Caption: Mechanism of Action: KSP inhibition leading to monoastral spindle formation and apoptosis.

Quantitative Data Presentation

To contextualize the potency of the pyrrole-1-carboxamide scaffold against other reference compounds, the following table summarizes expected in vitro parameters across standard oncology cell lines (e.g., HeLa, A2780).

| Compound Class | Representative Agent | Primary Target | Cellular IC₅₀ (Mitotic Arrest) | P-glycoprotein (Pgp) Efflux Liability |

| Taxane | Paclitaxel | β-Tubulin | 2 – 5 nM | High (Prone to resistance) |

| Dihydropyrimidine | Monastrol | KSP (Eg5) | ~14,000 nM | Low |

| Pyrrole-1-carboxamide | MK-0731 | KSP (Eg5) | 2 – 19 nM | Low (Optimized scaffold)[1] |

Note: The pyrrole-1-carboxamide scaffold was specifically optimized via β-fluorination and structural rigidification to circumvent Pgp-mediated efflux, a major failure point for taxanes[1].

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation checkpoints. We employ a multi-parametric approach: phenotypic confirmation (Imaging), mechanistic confirmation (Cell Cycle), and functional outcome (Viability).

Protocol A: High-Content Imaging of Monoastral Spindles

Causality: Direct visualization of the monoaster is the only definitive proof of KSP target engagement in intact cells. Global microtubule poisons (like nocodazole) will destroy the spindle entirely, whereas KSP inhibitors leave the microtubules intact but structurally collapsed.

Step-by-Step Methodology:

-

Cell Seeding: Seed HeLa cells at 5,000 cells/well in a 96-well optical bottom plate. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Treat cells with a 10-point dose-response of the pyrrole-1-carboxamide derivative (0.1 nM to 10 μM). Include DMSO (0.1% v/v) as a negative control and Monastrol (100 μM) as a positive control. Incubate for 16–24 hours.

-

Fixation: Remove media and add 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature (RT). Causality: PFA crosslinks proteins, preserving the delicate microtubule architecture.

-

Permeabilization & Blocking: Wash with PBS, then add 0.2% Triton X-100 in PBS for 10 minutes. Block with 3% BSA in PBS for 1 hour.

-

Immunostaining:

-

Primary Antibody: Anti-α-tubulin (mouse), 1:1000 in blocking buffer for 2 hours.

-

Secondary Antibody: Alexa Fluor 488 anti-mouse, 1:500 + Hoechst 33342 (1 μg/mL) for 1 hour in the dark.

-

-

Imaging & Analysis: Image via automated confocal microscopy (e.g., PerkinElmer Opera Phenix). Quantify the percentage of mitotic cells exhibiting monoasters versus bipolar spindles.

Validation Checkpoint: The assay is only valid if the DMSO control exhibits >95% normal bipolar spindles in mitotic cells. If DMSO wells show monoasters, the cell line is experiencing environmental stress or mycoplasma contamination.

Caption: High-content imaging workflow for quantifying monoastral spindle phenotypes in vitro.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Causality: To confirm that the monoastral phenotype translates to functional mitotic arrest, we measure DNA content. Arrested cells will accumulate exactly 4N DNA (G2/M phase).

Step-by-Step Methodology:

-

Harvesting: Following 24h compound treatment, collect both floating (mitotic/apoptotic) and adherent cells via trypsinization. Causality: Mitotic cells round up and detach; discarding the supernatant will result in a massive false-negative loss of the arrested population.

-

Fixation: Wash cells in cold PBS, then resuspend in 0.5 mL PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge to remove ethanol. Resuspend the pellet in 0.5 mL of FxCycle™ PI/RNase Staining Solution (Propidium Iodide + RNase A).

-

Causality: RNase A is mandatory. PI intercalates into all double-stranded nucleic acids. Without RNase A, RNA fluorescence will obscure the sharp 2N/4N DNA peaks.

-

-

Acquisition: Incubate for 30 mins at RT in the dark. Acquire data on a flow cytometer (e.g., BD FACSCanto), collecting at least 10,000 single-cell events.

Validation Checkpoint: The untreated control must display a distinct G1 peak (2N) and a smaller G2/M peak (4N). The pyrrole-1-carboxamide treated cells should show a near-complete collapse of the G1 peak and a massive accumulation at the 4N peak.

Protocol C: Cell Viability (ATP-Quantitation)

Causality: We utilize an ATP-dependent luminescence assay (e.g., CellTiter-Glo®) rather than tetrazolium reduction assays (MTT/MTS). Prolonged mitotic arrest can uncouple mitochondrial reductase activity from actual cell viability, leading to artifactual readings in MTT assays. ATP quantitation provides a direct, stoichiometric readout of metabolically active cells.

Step-by-Step Methodology:

-

Treatment: Seed cells in opaque-walled 96-well plates. Treat with the compound for 48–72 hours (apoptosis secondary to mitotic arrest takes time to execute).

-

Lysis & Reaction: Equilibrate the plate to RT for 30 minutes. Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well.

-

Luminescence Reading: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at RT for 10 minutes to stabilize the luminescent signal. Record luminescence.

Validation Checkpoint: Calculate the Z'-factor using the DMSO control and a cell-free (media only) blank. The assay is only valid for IC₅₀ determination if the Z'-factor is > 0.5.

References

-

Cox, C. D., et al. (2008). Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer. Journal of Medicinal Chemistry, 51(14), 4239-4252. URL:[Link]

-

Holen, K., et al. (2012). A phase I trial of MK-0731, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors. Investigational New Drugs, 30(3), 1088-1095. URL:[Link]

- Fraley, M. E., et al. (2004).Mitotic kinesin binding site. World Intellectual Property Organization Patent No. WO2004004652A2.

Sources

- 1. Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I trial of MK-0731, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AU2003247891A1 - Mitotic kinesin binding site - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide Synthesis

Welcome to the Technical Support Center for the synthesis of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing bottlenecks, low yields, or purification issues when carbamoylating 3-pyrroline (2,5-dihydro-1H-pyrrole) with dimethylcarbamoyl chloride (DMCC).

Below, you will find mechanistic insights, a troubleshooting FAQ, and a self-validating experimental protocol designed to maximize your isolated yield.

Reaction Workflow & Yield-Loss Analysis

Workflow and yield-loss pathways for N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide synthesis.

Quantitative Data: Optimization Parameters

The table below summarizes the causality behind different reaction conditions and their impact on the final isolated yield.

| Solvent | Base (Equiv) | DMCC (Equiv) | Temperature | Isolated Yield (%) | Mechanistic Observation |

| CH₂Cl₂ | Et₃N (2.0) | 2.0 | 0 °C → RT | 92% | Optimal. Excess reagents compensate for trace DMCC hydrolysis[1]. |

| CH₂Cl₂ | Et₃N (1.1) | 1.1 | 0 °C → RT | < 60% | Incomplete conversion due to rapid DMCC hydrolysis[2]. |

| THF | DIPEA (2.0) | 2.0 | 0 °C → RT | 85% | Good alternative; DIPEA provides steric bulk, reducing side reactions. |

| DMF | K₂CO₃ (2.0) | 1.5 | RT | < 50% | DMCC reacts with DMF to form tetramethylformamidinium chloride[3]. |

Troubleshooting & FAQs

Q: Why is my isolated yield consistently low despite TLC showing full consumption of 3-pyrroline? A: This is typically caused by two compounding factors: reagent hydrolysis and aqueous workup losses. Dimethylcarbamoyl chloride (DMCC) is highly sensitive to moisture and readily hydrolyzes into dimethylamine, CO₂, and HCl[2]. If your solvent is not strictly anhydrous, DMCC is consumed before it can react with the amine. Furthermore, the target product is a low-molecular-weight tertiary amide with significant water solubility. Over-washing during aqueous workup will pull your synthesized product directly into the aqueous layer. Solution: Use strictly anhydrous CH₂Cl₂. During workup, minimize the volume of aqueous washes and back-extract the aqueous layer at least three times with CH₂Cl₂ to recover the product[1].

Q: I observe a significant impurity that co-elutes with the product. NMR shows aromatic protons. What is this? A: Your starting material, 3-pyrroline (2,5-dihydro-1H-pyrrole), has undergone oxidative aromatization to form pyrrole. The mechanistic driving force for this degradation is the immense thermodynamic stability gained by forming a 6-pi electron aromatic ring. Solution: Store 3-pyrroline under an inert atmosphere (nitrogen or argon) at low temperatures. Degas your reaction solvents prior to use to remove dissolved oxygen.

Q: The reaction stalls at 60% conversion. Should I heat the reaction mixture to drive it to completion? A: No. Heating the reaction will decrease your yield. DMCC is thermally sensitive. Elevated temperatures accelerate its side reactions, including its reaction with the base or the solvent (especially if using DMF, which rapidly forms tetramethylformamidinium chloride at higher temperatures)[3]. Solution: Instead of heating, maintain the reaction at room temperature and add a second portion of DMCC (up to 2.0 equivalents total) and Et₃N to compensate for the reagent lost to hydrolysis[1].

Q: What are the critical safety considerations for this synthesis? A: Dimethylcarbamoyl chloride is a known carcinogen and is highly toxic via inhalation and skin contact[3]. Solution: All manipulations involving DMCC must be performed in a heavily ventilated fume hood. Use appropriate PPE, including double-gloving with chemically resistant gloves. Quench all DMCC-contaminated glassware with a dilute basic solution (e.g., 1M NaOH) before removing it from the hood to safely hydrolyze residual reagent.

Step-by-Step Methodology: Optimized Synthesis Protocol

This self-validating protocol is adapted from optimized hydroamidation and carbamoylation conditions yielding 92% of the target compound[1].

1. Preparation & Setup Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with argon for 5 minutes to ensure an oxygen- and moisture-free environment.

2. Reagent Loading Dissolve 3-pyrroline (10.0 mmol, 1.0 equiv) in strictly anhydrous CH₂Cl₂ (20.0 mL)[1].

3. Base Addition Add triethylamine (Et₃N) (20.0 mmol, 2.0 equiv) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath[1]. Causality: Cooling prevents the exothermic degradation of the incoming acylating agent.

4. Carbamoylation Slowly add dimethylcarbamoyl chloride (DMCC) (20.0 mmol, 2.0 equiv) dropwise to the cooled solution[1]. You may observe slight fuming or cloudiness as the Et₃N·HCl salt begins to form.

5. Reaction Maturation & Self-Validation Remove the ice bath. Allow the reaction mixture to warm to room temperature (RT) and stir continuously for 12 hours under argon[1]. Self-Validation Step: Monitor the reaction via TLC (stain with KMnO₄). The 3-pyrroline spot should completely disappear. If starting material remains after 12 hours, DMCC has likely hydrolyzed due to trace moisture. Add an additional 0.5 equiv of DMCC and stir for 2 more hours.

6. Quenching & Aggressive Workup Quench the reaction by adding a minimal volume of cold distilled water (10 mL). Separate the organic phase. Extract the aqueous phase aggressively with CH₂Cl₂ (3 × 15 mL)[1]. Causality: The tertiary amide product is partially water-soluble; multiple organic extractions are mandatory to prevent yield loss.

7. Drying & Concentration Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo[1].

8. Purification Purify the crude yellow oil via flash column chromatography (Eluent: Petroleum Ether / Ethyl Acetate = 2:1) to yield N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide as a pure product[1].

Sources

Technical Support Center: Purification of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide .

This compound features a polar N,N-dimethylcarboxamide (urea) moiety attached to a 2,5-dihydro-1H-pyrrole (3-pyrroline) ring. The purification strategy must carefully balance the high polarity of the urea group with the chemical sensitivity of the isolated alkene.

Part 1: Validated Purification Workflow

The following protocol is engineered for the standard synthetic route involving the acylation of 3-pyrroline with dimethylcarbamoyl chloride in the presence of triethylamine (Et₃N) and dichloromethane (CH₂Cl₂)[1].

Figure 1: Standard synthesis and purification workflow for the target urea compound.

Step-by-Step Methodology

Phase 1: Reaction Quenching & Liquid-Liquid Extraction

-

Procedure: Upon completion of the 12-hour reaction at room temperature, quench the mixture by adding an equal volume of deionized water to the CH₂Cl₂ solution. Transfer to a separatory funnel and extract the aqueous phase three times with CH₂Cl₂[1].

-

Causality: The reaction generates Et₃N·HCl as a byproduct. The aqueous quench dissolves these salts, preventing them from crashing out and clogging the silica column later. CH₂Cl₂ is chosen for extraction because the target urea has a highly favorable partition coefficient in chlorinated solvents.

-

Self-Validation: Spot the combined organic layers on a Thin Layer Chromatography (TLC) plate and stain with ninhydrin. A lack of purple spots confirms the complete removal of unreacted 3-pyrroline (a secondary amine).

Phase 2: Desiccation & Concentration

-

Procedure: Dry the combined organic phases over anhydrous Na₂SO₄. Filter the drying agent and remove the solvent in vacuo using a rotary evaporator with the water bath set strictly below 35 °C.

-

Causality: Na₂SO₄ is preferred over MgSO₄ as it is less Lewis acidic, minimizing any risk of interacting with the urea oxygen. The strict temperature limit prevents the thermal isomerization of the 2,5-dihydro-1H-pyrrole double bond into a conjugated 4,5-dihydro-1H-pyrrole system.

-

Self-Validation: The crude product should present as a viscous, slightly yellow oil[1]. The presence of a white crystalline solid at this stage indicates incomplete salt removal.

Phase 3: Flash Column Chromatography

-

Procedure: Load the crude oil onto a normal-phase silica gel column. Elute using an isocratic mixture of Petroleum Ether (PE) and Ethyl Acetate (EA) at a 2:1 (v/v) ratio[1].

-

Causality: The N,N-dimethylcarboxamide group acts as a strong hydrogen-bond acceptor, causing the molecule to bind tightly to the silanol groups of the stationary phase. The PE/EA (2:1) system provides the exact dielectric constant needed to disrupt these interactions without causing the compound to co-elute with non-polar impurities.

-

Self-Validation: Monitor fractions by TLC. The pure product will appear as a single UV-active spot that also stains readily with KMnO₄ (confirming the presence of the intact alkene).

Part 2: Quantitative Data & System Parameters

To ensure reproducibility across different batches, calibrate your purification system against the empirical parameters summarized below:

| Parameter | Target Specification | Mechanistic Rationale |

| Eluent Ratio | Petroleum Ether / Ethyl Acetate (2:1) | Balances the high polarity of the urea moiety against the non-polar 3-pyrroline ring, achieving an optimal R_f value[1]. |

| Expected Yield | ~92% | The high nucleophilicity of 3-pyrroline ensures near-quantitative conversion when an excess of base (Et₃N) is utilized[1]. |

| Physical State | Yellow Oil | Characteristic of low-molecular-weight, asymmetric urea derivatives that lack strong intermolecular hydrogen-bonding networks[1]. |

| Thermal Limit | ≤ 35 °C (During concentration) | Prevents thermal stress that could trigger the migration of the isolated double bond into conjugation with the urea nitrogen. |

Part 3: Troubleshooting Guide & FAQs

Figure 2: Troubleshooting decision tree for common purification issues.